
L-ornithinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-ornithinium(1+) is a polar amino acid zwitterion of L-ornithine. It is an ornithinium(1+) and a polar amino acid zwitterion. It is a conjugate base of a this compound(2+). It is a conjugate acid of a L-ornithine.
Applications De Recherche Scientifique
Nutritional Applications
Stress Relief and Sleep Improvement
L-ornithine has been shown to reduce stress responses and improve sleep quality. A randomized controlled trial involving healthy adults demonstrated that supplementation with L-ornithine (400 mg/day) significantly decreased serum cortisol levels and improved perceived sleep quality compared to a placebo group. Participants reported lower levels of anger and fatigue, suggesting that L-ornithine may be beneficial for individuals experiencing stress-related symptoms .
Antifatigue Effects
Research indicates that L-ornithine supplementation can attenuate physical fatigue by enhancing energy metabolism. In a study with healthy volunteers, those receiving L-ornithine (2000 mg/day) experienced a significant reduction in fatigue after physical exertion compared to the placebo group. The findings suggest that L-ornithine promotes lipid metabolism and facilitates the excretion of ammonia, which may contribute to its antifatigue effects .
Medical Applications
Immunomodulation and Inflammation
L-ornithine derivatives, such as ornithine α-ketoglutarate (OKG), have been investigated for their immunomodulatory properties. In studies involving piglets infected with enterotoxigenic Escherichia coli, OKG supplementation improved growth performance and modulated inflammatory responses by regulating cytokine levels in serum and intestinal tissues. This suggests potential applications in veterinary medicine for enhancing animal health during infections .
Chemotactic Properties
Recent studies have revealed that L-ornithine acts as a chemoattractant for certain bacterial strains, including Pseudomonas aeruginosa. This property could be leveraged in microbiological research to understand bacterial behavior and interactions, potentially leading to novel therapeutic strategies against infections caused by these pathogens .
Flavor Enhancement
L-ornithine has been shown to enhance taste preferences in food applications. Research indicates that low concentrations of L-ornithine can improve preferences for sweet and umami flavors without imparting a distinct taste of its own. This property could be utilized in food science to develop flavor enhancers or nutritional supplements that improve palatability without altering the overall flavor profile .
Summary Table of Applications
Analyse Des Réactions Chimiques
Role in the Urea Cycle
L-Ornithinium serves as a central intermediate in the urea cycle, facilitating ammonia detoxification. Key reactions include:
Conversion to L-Citrulline
In the mitochondrial matrix, this compound reacts with carbamoyl phosphate via ornithine transcarbamylase (OTC) :
L Ornithinium+Carbamoyl PhosphateOTCL Citrulline+Pi
The reaction involves nucleophilic attack by the δ-amino group of this compound on carbamoyl phosphate .
pH-Dependent Stability
This compound degrades under extreme pH conditions:
Oxidative Modifications
Exposure to reactive oxygen species (ROS) leads to oxidation of amino groups, forming ornithine hydroperoxides and altering its metabolic functions .
Enzymatic Conversion to L-Proline
Ornithine cyclodeaminase (OCD) catalyzes the NAD+-dependent cyclization of this compound to L-proline in Pseudomonas putida:
L Ornithinium+NAD+OCDL Proline+NH3+NADH
Catalytic Mechanism
-
Step 1 : Asp228 deprotonates the α-amino group, triggering hydride transfer to NAD+ .
-
Step 2 : Glu56 activates the δ-amino group for nucleophilic attack on the α-carbon, forming a cyclic intermediate .
-
Step 3 : Ammonia elimination and hydride transfer from NADH regenerate NAD+ .
Key Residues in OCD
Residue | Role |
---|---|
Asp228 | Acid/base catalyst for proton abstraction |
Glu56 | Activates δ-amino group via deprotonation |
Pharmaceutical Building Block
This compound derivatives are used in peptide synthesis and drug design. Recent advances in nickel-catalyzed alkyl-alkyl bond formation enable efficient coupling of ornithinium fragments with other organic building blocks .
Stability in Drug Formulations
Parameter | Value | Implication |
---|---|---|
Thermal stability | Degrades above 60°C | Requires cold storage for long-term use |
Solubility in H2O | 167 g/L (25°C) | Suitable for aqueous formulations |
Analytical Detection Methods
Quantification of this compound employs:
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing L-ornithinium in biological samples, and how do they differ in sensitivity?
- Methodological Answer: this compound characterization typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for quantitative analysis. For qualitative structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical. Sensitivity varies: HPLC-MS excels in detecting low concentrations (limit of detection ~0.1 ng/mL in plasma), while NMR requires higher sample purity and larger quantities . Researchers should validate these methods using spiked matrices (e.g., serum, tissue homogenates) to account for matrix effects.
Q. How can researchers optimize the synthesis of this compound derivatives for stability studies?
- Methodological Answer: Solid-phase synthesis is preferred for controlled derivatization. Key parameters include pH (maintained at 7.4 to mimic physiological conditions), temperature (4°C to prevent degradation), and protecting group selection (e.g., tert-butoxycarbonyl for amine protection). Post-synthesis, stability should be assessed via accelerated degradation studies under oxidative (H₂O₂), thermal (40°C), and photolytic conditions, with HPLC tracking degradation kinetics .
Q. What in vitro models are appropriate for preliminary assessment of this compound’s biochemical activity?
- Methodological Answer: Immortalized cell lines (e.g., HEK293 or HepG2) are suitable for studying uptake mechanisms via isotope-labeled this compound. For enzyme interaction studies, recombinantly expressed ornithine decarboxylase (ODC) can be used in kinetic assays. Include controls with known ODC inhibitors (e.g., difluoromethylornithine) to validate specificity .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s pharmacokinetics across species?
- Methodological Answer: Apply interspecies scaling models (e.g., allometric scaling) while accounting for metabolic differences. For example, cytochrome P450 isoform expression varies between rodents and humans; use hepatic microsomal assays to quantify species-specific metabolism. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics from preclinical data, ensuring parameters like tissue partition coefficients are experimentally validated .
Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible in vivo studies?
- Methodological Answer: Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) such as enantiomeric purity (>99%) and residual solvent levels.
- Use design-of-experiments (DoE) to optimize synthesis conditions (e.g., reaction time, catalyst loading).
- Apply statistical process control (SPC) charts during manufacturing to monitor variability. Batch rejection criteria should align with ICH Q3 guidelines .
Q. How can computational modeling address gaps in understanding this compound’s interaction with polyamine transporters?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and conformational changes in transporters like SLC3A1. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) and surface plasmon resonance (SPR) to measure kinetic constants (KD, kon/koff) .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. For non-monotonic responses, Bayesian hierarchical models improve robustness. Address outliers via Grubbs’ test and report confidence intervals for all parameters. Open-source tools like R/Bioconductor provide reproducible pipelines .
Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound-based compounds?
- Methodological Answer: Conduct transporter knockout animal models to evaluate uptake limitations. Pair with proteomic profiling of target tissues to identify compensatory pathways. Use mechanism-based PK/PD modeling to integrate in vitro IC50 data with in vivo exposure levels, adjusting for protein binding and tissue penetration .
Q. Ethical and Reproducibility Considerations
Q. What protocols ensure ethical rigor in studies involving this compound administration to animal models?
- Methodological Answer: Follow ARRIVE 2.0 guidelines:
- Pre-register study designs (e.g., on OSF) with explicit inclusion/exclusion criteria.
- Use randomization (block randomization for small cohorts) and blinding during data collection.
- Report attrition rates and justify sample sizes via power analysis (α=0.05, β=0.2) .
Q. How can researchers enhance the reproducibility of this compound studies across labs?
- Methodological Answer:
Share raw data and analysis scripts in FAIR-aligned repositories (e.g., Zenodo). For synthesis protocols, provide step-by-step videos via platforms like JoVE. Cross-validate key findings using orthogonal methods (e.g., corroborate HPLC results with capillary electrophoresis) .
Propriétés
Formule moléculaire |
C5H13N2O2+ |
---|---|
Poids moléculaire |
133.17 g/mol |
Nom IUPAC |
(2S)-2,5-bis(azaniumyl)pentanoate |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+1/t4-/m0/s1 |
Clé InChI |
AHLPHDHHMVZTML-BYPYZUCNSA-O |
SMILES |
C(CC(C(=O)[O-])[NH3+])C[NH3+] |
SMILES isomérique |
C(C[C@@H](C(=O)[O-])[NH3+])C[NH3+] |
SMILES canonique |
C(CC(C(=O)[O-])[NH3+])C[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.